molecular formula C26H18 B14662002 2,7-Diphenylphenanthrene CAS No. 37634-87-0

2,7-Diphenylphenanthrene

Cat. No.: B14662002
CAS No.: 37634-87-0
M. Wt: 330.4 g/mol
InChI Key: DLLLHLGSCWQNBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Diphenylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) featuring a phenanthrene core substituted with phenyl groups at the 2- and 7-positions. Phenanthrene derivatives are valued for their applications in materials science, optoelectronics, and pharmaceuticals due to their rigid, planar structures and tunable electronic properties .

Properties

CAS No.

37634-87-0

Molecular Formula

C26H18

Molecular Weight

330.4 g/mol

IUPAC Name

2,7-diphenylphenanthrene

InChI

InChI=1S/C26H18/c1-3-7-19(8-4-1)21-13-15-25-23(17-21)11-12-24-18-22(14-16-26(24)25)20-9-5-2-6-10-20/h1-18H

InChI Key

DLLLHLGSCWQNBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C=C3)C=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-diphenylphenanthrene typically involves the reaction of phenanthrene with phenyl groups under specific conditions. One common method involves the use of benzopinacol and trifluoromethanesulfonic acid (triflic acid) in dry toluene. The reaction is carried out under a nitrogen atmosphere and involves cooling the mixture to 0°C before adding the triflic acid. The mixture is then stirred at room temperature for 24 hours, followed by extraction and recrystallization to obtain the pure product .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

2,7-Diphenylphenanthrene undergoes various chemical reactions, including:

Common reagents used in these reactions include chromic acid for oxidation, hydrogen gas with Raney nickel for reduction, and bromine for halogenation. The major products formed depend on the type of reaction and the specific conditions used.

Mechanism of Action

The mechanism by which 2,7-diphenylphenanthrene exerts its effects is primarily related to its electronic properties. The compound’s ability to transport charge and emit light is due to the extended conjugation of the phenanthrene core and the phenyl groups. This conjugation allows for efficient electron delocalization, which is crucial for its semiconducting and photoluminescent properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism: 2,7-Diphenylphenanthrene vs. 4,5-Diphenylphenanthrene

The position of phenyl substituents significantly impacts molecular geometry and properties. For example:

  • 4,5-Diphenylphenanthrene (evidenced in multiple studies) adopts a twisted, nonplanar conformation due to steric hindrance between the phenyl groups at the 4- and 5-positions. This distortion enables its use as a building block for highly twisted aromatic macrocycles, which exhibit unique optoelectronic properties and aggregation-induced emission (AIE) behavior .
  • This compound (hypothesized here) likely retains a more planar structure due to reduced steric clash between the 2- and 7-phenyl groups.

Key Differences:

Property This compound (Predicted) 4,5-Diphenylphenanthrene
Geometry Planar Twisted, nonplanar
Optoelectronic Use Charge transport materials AIE-active macrocycles
Synthetic Accessibility Challenging (few direct methods) Achieved via axial chiral building blocks

Comparison with 9,10-Diphenylphenanthrene

9,10-Diphenylphenanthrene, synthesized via palladium-catalyzed coupling and auto-oxidation (88% yield ), shares a phenanthrene core but differs in substituent placement. Its fully conjugated structure is ideal for applications in PAH-based nanomaterials. However, the 9,10-substitution pattern may reduce solubility compared to 2,7-substituted analogs, as para-substituted phenyl groups increase molecular symmetry and stacking tendencies .

Dihydrophenanthrene Derivatives

Dihydrophenanthrenes (e.g., 9,10-dihydrophenanthrene) are partially saturated analogs with distinct biological and electronic properties:

  • Biological Activity: Dihydrophenanthrenes exhibit antimicrobial properties, as seen in N,N-diacetylamino derivatives .
  • Electronic Effects : Saturation reduces conjugation, lowering electrical conductivity but enhancing fluorescence quantum yields .

Comparison Table:

Property This compound (Predicted) 9,10-Dihydrophenanthrene
Conjugation Fully conjugated Partially saturated
Key Application Optoelectronics Pharmaceuticals
Synthetic Yield Not reported 72–84% (multicomponent reactions)

Optoelectronic Potential

Substituent position dictates optoelectronic behavior:

  • Planar Derivatives : 2,7-substitution may enhance hole mobility in organic field-effect transistors (OFETs), similar to 2,7-carbazole derivatives .
  • Twisted Derivatives : 4,5-diphenylphenanthrene’s AIE activity makes it suitable for organic light-emitting diodes (OLEDs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.